

Application Notes and Protocols: Electrophysiological Studies with SB-612111 Hydrochloride

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Compound of Interest

Compound Name: SB-612111 hydrochloride

Cat. No.: B1663074

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Introduction

SB-612111 hydrochloride is a potent and selective nonpeptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid-like receptor 1 (ORL1).^{[1][2]} The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, mood regulation, and feeding behavior.^{[3][4]} As a selective antagonist, SB-612111 is a valuable pharmacological tool for investigating the role of the NOP receptor in these processes and holds therapeutic potential.^[4] These application notes provide a summary of its in vitro and in vivo pharmacological properties and protocols for its use in research settings.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for **SB-612111 hydrochloride** based on published studies.

Table 1: Receptor Binding Affinity of **SB-612111 Hydrochloride**

| Receptor | Ki (nM) | Cell Line/Tissue | Reference |
|----------|---------|--------------------------|-----------|
| NOP | 0.33 | CHO(hNOP) cell membranes | [1] |
| μ-opioid | 57.6 | CHO(hNOP) cell membranes | [1] |
| κ-opioid | 160.5 | CHO(hNOP) cell membranes | [1] |
| δ-opioid | 2109 | CHO(hNOP) cell membranes | [1] |

Table 2: In Vitro Functional Activity of **SB-612111 Hydrochloride**

| Assay | Parameter | Value | Cell Line/Tissue | Reference |
|--|-----------|---------------|--|-----------|
| GTPγ[35S] Binding | pKB | 9.70 | CHO(hNOP) cell membranes | [2] |
| cAMP Accumulation | pKB | 8.63 | CHO(hNOP) cells | [2] |
| N/OFQ-induced Inhibition of Electrically Stimulated Contractions | pA2 | 8.20 - 8.50 | Mouse/Rat vas deferens, Guinea pig ileum | [2] |
| N/OFQ-induced Inhibition of [3H]5-HT Release | pA2 | Not specified | Mouse cerebral cortex synaptosomes | [2] |

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of SB-612111 for the NOP receptor.

Materials:

- CHO(hNOP) cell membranes (membranes from Chinese Hamster Ovary cells stably expressing the human NOP receptor)
- [3H]N/OFQ (radioligand)
- **SB-612111 hydrochloride**
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation vials
- Scintillation fluid
- Liquid scintillation counter

Procedure:

- Prepare a series of dilutions of **SB-612111 hydrochloride** in binding buffer.
- In a microcentrifuge tube, add CHO(hNOP) cell membranes, a fixed concentration of [3H]N/OFQ, and varying concentrations of SB-612111.
- For total binding, omit SB-612111. For non-specific binding, add a high concentration of a non-labeled NOP ligand (e.g., unlabeled N/OFQ).
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and vortex.
- Measure the radioactivity in a liquid scintillation counter.
- Calculate the specific binding at each concentration of SB-612111 by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (the concentration of SB-612111 that inhibits 50% of the specific binding of [3H]N/OFQ) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: GTPγ[35S] Binding Assay

This functional assay measures the ability of SB-612111 to antagonize N/OFQ-induced G-protein activation.

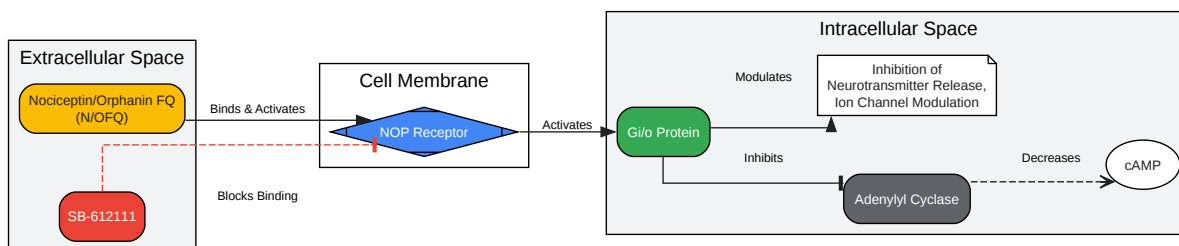
Materials:

- CHO(hNOP) cell membranes
- GTPγ[35S] (radiolabeled non-hydrolyzable GTP analog)
- N/OFQ
- **SB-612111 hydrochloride**
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
- GDP (Guanosine diphosphate)

Procedure:

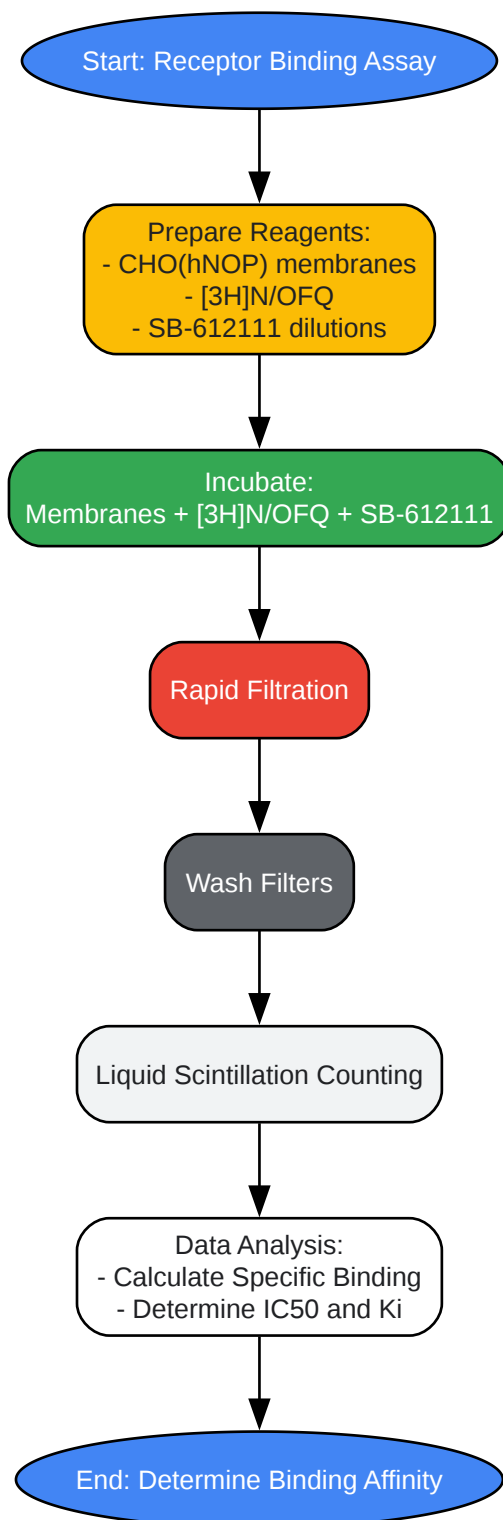
- Pre-incubate CHO(hNOP) cell membranes with varying concentrations of **SB-612111 hydrochloride** in the assay buffer.
- Add a fixed concentration of N/OFQ to stimulate G-protein activation. For basal binding, omit N/OFQ.
- Initiate the binding reaction by adding GTP γ [35S] and GDP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a liquid scintillation counter.
- Analyze the data to determine the ability of SB-612111 to inhibit the N/OFQ-stimulated increase in GTP γ [35S] binding.
- Calculate the pKB value, which represents the negative logarithm of the antagonist's dissociation constant.[2]

Mandatory Visualization



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Caption: Mechanism of action of SB-612111 as a NOP receptor antagonist.



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Caption: Experimental workflow for a competitive receptor binding assay.

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